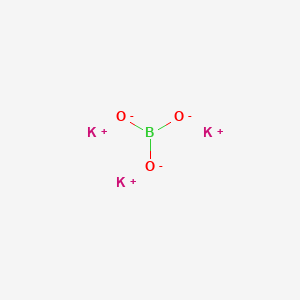
Potassium borate
Cat. No. B086520
Key on ui cas rn:
12712-38-8
M. Wt: 176.11 g/mol
InChI Key: WUUHFRRPHJEEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05652201
Procedure details


A vessel is charged with 102 parts of 126 neutral petroleum oil, 36 parts of a neutral calcium sulfonate (prepared by sulfonating a 480 neutral oil and neutralizing the sulfonic acid with sodium hydroxide followed by metathesis with calcium chloride) and 12 parts of a succinimide dispersant (prepared by reacting polyisobutene succinic anhydride with tetraethylene pentamine). The contents of the vessel are mixed, and thereafter there is added a mixture of 200 parts of water containing 119 parts of potassium borate (formed by reacting 52 parts of potassium hydroxide with 145 parts of boric acid). The contents are vigorously agitated to form a stable micro-emulsion of the aqueous phase within the petroleum oil. The emulsion is dehydrated at a temperature of 132° C. to yield a stable dispersion of partculate potassium triborate in the diluent oil.
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

[Compound]
Name
126
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
calcium sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three






[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[Cl-].[Ca+2].[Cl-].C1(=O)NC(=O)CC1.C1(=O)OC(=O)CC1.NCCNCCNCCNCCN.[B:33]([O-:36])([O-:35])[O-:34].[K+:37].[K+].[K+]>O>[B:33]([O-:36])([O-:35])[O-:34].[B:33]([O-:36])([O-:35])[O-:34].[B:33]([O-:36])([O-:35])[O-:34].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37].[K+:37] |f:0.1,2.3.4,8.9.10.11,13.14.15.16.17.18.19.20.21.22.23.24|
|
Inputs


Step One
[Compound]
|
Name
|
petroleum
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
126
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
calcium sulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
petroleum
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
sulfonic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(N1)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(=O)O1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCNCCNCCNCCN
|
Step Seven
[Compound]
|
Name
|
200
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The contents are vigorously agitated
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The contents of the vessel are mixed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
there is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dehydrated at a temperature of 132° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

